Ammonium tetrathiomolybdate

Wilson disease Neurologic preservation Copper chelation therapy

Ammonium tetrathiomolybdate (ATTM), (NH₄)₂MoS₄, is a bright-red crystalline ammonium salt of the tetrathiomolybdate anion, distinguished by a tetrahedral [MoS₄]²⁻ core in which Mo(VI) is coordinated by four terminal sulfido ligands. This structure imparts a dual functional identity: it serves as a carbon-free precursor for amorphous MoS₃ and ultimately poorly crystalline MoS₂ via thermal decomposition beginning at 155 °C , and simultaneously as a potent, orally bioavailable copper-chelating agent that forms a stable tripartite complex with copper and proteins—a mechanism fundamentally distinct from conventional thiol-based chelators such as D-penicillamine or polyamine-based trientine.

Molecular Formula H10MoN2S4
Molecular Weight 262.3 g/mol
CAS No. 15060-55-6
Cat. No. B1683171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium tetrathiomolybdate
CAS15060-55-6
Synonymsammonium tetrathiomolybdate
ATN-224
tetrathiomolybdate
tetrathiomolybdate bis-choline salt
tetrathiomolybdate, dipotassium salt
tetrathiomolybdate, disodium salt
thiomolybdate
TTM cpd
Molecular FormulaH10MoN2S4
Molecular Weight262.3 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S
InChIInChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;;
InChIKeyZKKLPDLKUGTPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ammonium Tetrathiomolybdate (ATTM) CAS 15060-55-6: Procurement-Grade Technical Baseline for a Multifunctional Mo-S Synthon and Copper Chelator


Ammonium tetrathiomolybdate (ATTM), (NH₄)₂MoS₄, is a bright-red crystalline ammonium salt of the tetrathiomolybdate anion, distinguished by a tetrahedral [MoS₄]²⁻ core in which Mo(VI) is coordinated by four terminal sulfido ligands [1]. This structure imparts a dual functional identity: it serves as a carbon-free precursor for amorphous MoS₃ and ultimately poorly crystalline MoS₂ via thermal decomposition beginning at 155 °C [1], and simultaneously as a potent, orally bioavailable copper-chelating agent that forms a stable tripartite complex with copper and proteins—a mechanism fundamentally distinct from conventional thiol-based chelators such as D-penicillamine or polyamine-based trientine [2]. These intrinsic properties position ATTM as a unique bridge between inorganic materials synthesis and therapeutic copper regulation, a combination not offered by simple molybdates (e.g., Na₂MoO₄) or tetraalkylammonium thiomolybdate analogs.

Ammonium Tetrathiomolybdate Procurement: Why In-Class Substitution with Molybdates or Other Thiomolybdates Compromises Functional Performance


Procurement decisions that treat ATTM as interchangeable with sodium molybdate or alternative tetraalkylammonium thiomolybdates overlook critical structure–function relationships. Sodium molybdate (Na₂MoO₄) lacks the four terminal sulfido ligands that define ATTM's copper-chelating mechanism; clinical attempts to use molybdate as an anticopper therapy for Wilson's disease failed, confirming that the tetrathio coordination sphere, not merely molybdenum content, is essential for therapeutic efficacy [1]. Meanwhile, bis-choline tetrathiomolybdate (ALXN1840/ATN-224), though a second-generation analog of ATTM, is not a generic substitute—it is a distinct chemical entity (CAS 1649749-10-0) with different pharmacokinetic properties and is not commercially available as a research reagent, limiting its utility for most scientific applications [2]. Tetraalkylammonium thiomolybdates, while useful in catalysis, introduce carbon contamination into the MoS₂ product and exhibit divergent thermal decomposition profiles (single-step vs. ATTM's two-step decomposition), complicating their use as interchangeable synthetic precursors [3]. These differences demonstrate that class-level interchangeability is not supported by the evidence.

Quantitative Comparative Evidence for Ammonium Tetrathiomolybdate (CAS 15060-55-6) Selection: Head-to-Head Data vs. Penicillamine, Trientine, and Thiomolybdate Analogs


Neurologic Preservation in Wilson Disease: ATTM 4% Deterioration Rate vs. Penicillamine ~50% in Clinical Cohorts

In an open-label clinical study of 55 neurologically affected, untreated Wilson disease patients receiving ammonium tetrathiomolybdate (120–410 mg/day for 8 weeks), only 2 of 55 patients (4%) exhibited neurologic deterioration, compared with a historically established rate of approximately 50% in penicillamine-treated patients [1]. This represents an absolute risk reduction of roughly 46 percentage points. A prior study of 33 patients reported that only 1 of 33 (3%) deteriorated during 8 weeks of ATTM therapy, confirming reproducibility of this low rate [2]. The differential is attributed to ATTM's unique mechanism: it forms a tripartite complex with copper and protein that prevents copper absorption when taken with meals, and complexes circulating copper with albumin when taken between meals, avoiding the transient mobilization of free copper that is thought to drive penicillamine-associated neurologic worsening [3].

Wilson disease Neurologic preservation Copper chelation therapy

ATTM vs. Trientine: Double-Blind RCT Confirms Superior Neurologic Preservation (4% vs. 26% Deterioration; P<0.05)

In a randomized, double-blind, controlled trial comparing ATTM (20 mg three times daily with meals plus 20 mg three times daily between meals) with trientine hydrochloride (500 mg twice daily), both with zinc 50 mg twice daily over 8 weeks in 48 patients with neurologic Wilson disease, 1 of 25 patients (4%) in the ATTM arm deteriorated neurologically vs. 6 of 23 patients (26%) in the trientine arm (P<0.05) [1]. This finding was corroborated by a separate comparative study showing that ATTM reduced mean free serum copper to approximately one-fourth or less of baseline over 8 weeks, whereas in the trientine arm, mean free copper levels increased during therapy [2]. The 5 patients who neurologically worsened on trientine showed significant temporal spikes in free copper that were not observed in ATTM-treated patients [2].

Wilson disease Randomized controlled trial Trientine comparison

Superior Control of Free Serum Copper: ATTM Reduces to ≤25% of Baseline vs. Trientine Allowing Copper Elevation

In a dedicated study of free copper control (the non-ceruloplasmin-bound, toxicologically relevant copper fraction), ATTM reduced mean free copper to approximately one-fourth or less of baseline over 8 weeks of treatment in a 55-patient open-label study. In a subsequent 48-patient double-blind comparison with trientine, ATTM again demonstrated significantly better free copper control; notably, mean free copper levels in the trientine arm increased during therapy rather than decreasing, and the 5 patients who deteriorated neurologically on trientine exhibited significant free copper spikes temporally linked to their worsening events [1]. A mechanistic in vivo microdialysis study in TX mice demonstrated that brain striatal free copper and hydroxyl radical levels markedly increased during D-penicillamine administration but were not elevated during ATTM treatment, providing a molecular basis for the differential neurologic safety profile [2].

Free copper Biomarker control Copper chelation mechanism

Thermal Decomposition Differentiation: ATTM Two-Step vs. Tetraalkylammonium Thiomolybdates Single-Step Profile for Controlled MoS₂ Synthesis

A comparative thermal decomposition study using TGA, TPD-MS, in situ FTIR, Raman, and XPS demonstrated that ammonium tetrathiomolybdate (ATTM) follows a two-step decomposition pathway over a wide temperature range (initiating at 155 °C through 280 °C), whereas tetramethylammonium thiomolybdate (TMATM) decomposes in a single step over a relatively narrow temperature range [1]. Isothermal decomposition of ATTM at 120 °C produced pure amorphous MoS₃ after 135 minutes, as confirmed by combined XAFS and powder XRD [2]. This broader, two-step profile provides superior kinetic control over intermediate molybdenum sulfide phases compared to tetraalkylammonium analogs, whose single-step decomposition limits access to stoichiometrically well-defined MoSₓ intermediates.

MoS₂ precursor Thermal decomposition Catalyst synthesis

ATTM-Derived MoS₂ Catalysts Exhibit Higher Hydrogenation (HYD) Activity than Conventionally Sulfided Oxide Catalysts

Activity measurements on unpromoted molybdenum sulfide catalysts prepared by decomposition of ATTM demonstrated higher hydrogenation (HYD) activity compared to both catalysts prepared by conventional reductive sulfiding of molybdenum oxide and a commercial reference catalyst [1]. The enhanced activity is attributed to a molybdenum valence state lower than +4 in the supported sulfide phase and a concomitant increase in anion vacancy concentration as determined by temperature-programmed desorption (TPD) studies [1]. This represents a class-level advantage: ATTM-derived catalysts bypass the incomplete and irregular sulfidation associated with oxide-to-sulfide conversion. However, carbon-containing tetraalkylammonium precursors such as tetrabutylammonium tetrathiomolybdate can further enhance hydrodesulfurization (HDS) activity through mesoporous structure development, meaning ATTM's specific advantage lies in HYD pathway selectivity rather than total HDS activity [2].

Hydrodesulfurization MoS₂ catalyst Hydrogenation activity

ATTM as Potent Tyrosinase Inhibitor: IC₅₀ = 1.0 ± 0.2 μM and K_I = 10.65 μM via Copper Chelation at the Binuclear Active Site

In a systematic evaluation of copper-specific chelators targeting the binuclear copper active site of mushroom tyrosinase, ATTM emerged as a significant inhibitor, completely inactivating enzyme activity in a dose-dependent manner [1]. Detailed kinetic analysis characterized ATTM as a tight-binding, slow-reversible inhibitor exhibiting complexing-type inhibition without competition with substrate, with an IC₅₀ of 1.0 ± 0.2 μM at steady-state and an inhibitor binding constant (K_I) of 10.65 μM [1]. While head-to-head tyrosinase IC₅₀ data for D-penicillamine under identical assay conditions are not directly available in the same study, penicillamine is not generally classified as a potent tyrosinase inhibitor—its copper chelation mechanism differs fundamentally, and literature reports indicate that D-penicillamine can alleviate melanocyte death without inhibiting tyrosinase, suggesting ATTM's mode of enzyme active-site copper chelation may represent a class-level differentiation over thiol-based chelators for copper-enzyme inhibition applications [2].

Tyrosinase inhibition Copper chelation Enzyme kinetics

High-Impact Research and Industrial Application Scenarios for Ammonium Tetrathiomolybdate (CAS 15060-55-6) Based on Quantitative Evidence


Initial-Phase Clinical Research in Neurologic Wilson Disease Where Penicillamine and Trientine Carry Unacceptable Risk of Neurologic Worsening

ATTM is the preferred investigational agent for initial decoppering therapy in Wilson disease patients presenting with neurologic symptoms. Evidence from a 55-patient open-label study and a 48-patient double-blind RCT demonstrates that ATTM limits neurologic deterioration to 4% of patients, compared with ~50% for penicillamine and 26% for trientine (P<0.05) [1][2]. The mechanistic basis—superior control of free serum copper without transient spikes—is independently confirmed [3]. Clinical trial sponsors and academic investigators requiring an anticopper agent with the lowest documented risk of irreversible neurologic injury should prioritize ATTM procurement.

Controlled Synthesis of Amorphous MoS₃ and MoS₂ Catalysts via Thermal Decomposition with Tunable Intermediate Phases

ATTM serves as a carbon-free, molecular precursor for molybdenum sulfide catalysts with a distinct two-step thermal decomposition profile spanning 155–280 °C, enabling isothermal production of pure amorphous MoS₃ at 120 °C [1]. The resulting MoS₂ catalysts exhibit higher hydrogenation (HYD) activity than catalysts derived from conventional reductive sulfiding of molybdenum oxides [2]. Materials scientists seeking reproducible, carbon-free synthesis of MoSₓ phases with controlled stoichiometry should select ATTM over tetraalkylammonium thiomolybdates, which introduce carbon and decompose via single-step kinetics that limit phase selectivity [3].

Copper-Enzyme Inhibition Research: Tyrosinase as a Model System for Binuclear Copper Active Site Targeting

ATTM is a kinetically characterized tight-binding inhibitor of mushroom tyrosinase (IC₅₀ = 1.0 ± 0.2 μM; K_I = 10.65 μM) that operates via slow-reversible complexing-type inhibition at the binuclear copper active site [1]. Unlike thiol-based copper chelators such as D-penicillamine—which do not inhibit tyrosinase despite copper chelation [2]—ATTM provides a mechanistically distinct tool for probing copper-enzyme active sites. Researchers in melanogenesis, cosmetic science, and copper enzymology requiring a validated copper-enzyme inhibitor with defined kinetic parameters should procure ATTM for reproducible experimental design.

Veterinary Copper Toxicosis: Rapid Decoppering Where Molybdate Salts Are Ineffective

ATTM was originally developed as a veterinary treatment for copper poisoning in sheep, where intravenous administration (three doses on alternate days) produced rapid decreases in available plasma copper and liver damage markers [1]. Historical attempts to use sodium molybdate for the same indication failed because molybdate lacks the tetrathio coordination sphere required for tripartite copper–protein complex formation [2]. Veterinary researchers and livestock managers dealing with copper toxicosis should use ATTM rather than simple molybdate salts, as the mechanistic distinction between MoO₄²⁻ and MoS₄²⁻ determines therapeutic efficacy.

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